

# Demethyl Isradipine: Structural Characterization, Metabolic Profiling, and Applications in Radiosynthesis

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	Demethyl Isradipine
CAS No.:	88977-30-4
Cat. No.:	B126791

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Target Audience: Researchers, Analytical Scientists, and Radiochemists in Drug Development  
Document Type: Technical Whitepaper & Application Guide

## Executive Summary

As a Senior Application Scientist overseeing cardiovascular drug metabolism and radiotracer development, I frequently encounter the critical intersection between drug impurities, metabolic byproducts, and novel imaging precursors. **Demethyl isradipine** (also referred to as desmethyl isradipine) occupies this exact intersection. Primarily recognized as the major mono-acid metabolite and a regulated impurity of the antihypertensive calcium channel blocker isradipine, it has recently gained significant traction as a vital precursor for synthesizing carbon-11 radiotracers used in Positron Emission Tomography (PET) neuroimaging[1].

This whitepaper provides an in-depth technical analysis of the chemical properties of **demethyl isradipine**, the causality behind its formation via hepatic first-pass metabolism, and field-validated protocols for both its analytical quantification and its application in radiosynthesis.

## Chemical Identity and Structural Properties

Isradipine is a lipophilic 1,4-dihydropyridine derivative featuring two distinct ester groups (a methyl ester and an isopropyl ester) at the C3 and C5 positions of the dihydropyridine ring.

**Demethyl isradipine** is formed by the selective hydrolysis or oxidative cleavage of the methyl ester at the C3 position, resulting in a free carboxylic acid[2].

This structural shift from a neutral, lipophilic ester to a polar, ionizable carboxylic acid drastically alters the molecule's physicochemical properties, rendering it pharmacologically inactive and highly water-soluble for renal excretion[3].

**Table 1: Physicochemical Comparison**

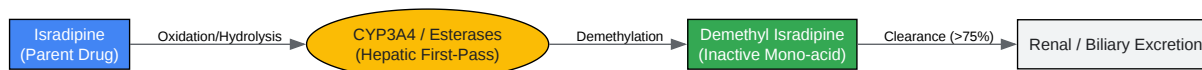
Property	Isradipine (Parent Drug)	Demethyl Isradipine (Metabolite/Precursor)
CAS Number	75695-93-1	88977-30-4[2]
Molecular Formula	C19H21N3O5	C18H19N3O5[2]
Molecular Weight	371.39 g/mol	357.37 g/mol [2]
IUPAC Name	3-methyl 5-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate	4-(benzo[c][1,2,5]oxadiazol-4-yl)-5-(isopropoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid[2]
Pharmacological Status	Active L-type Calcium Channel Blocker	Inactive Metabolite / Radiosynthesis Precursor[4]

## Pharmacokinetics and Hepatic Metabolism

The clinical administration of isradipine is characterized by rapid absorption (90-95%) but a low absolute bioavailability of approximately 15-24%[3]. The causality behind this low bioavailability is extensive hepatic first-pass metabolism, predominantly mediated by the Cytochrome P450 3A4 (CYP3A4) isoenzyme[5].

**Mechanistic Insight:** The steric hindrance and lipophilicity of the dihydropyridine ring make the peripheral ester groups prime targets for enzymatic attack. CYP3A4 and hepatic esterases catalyze the demethylation of the C3-methyl ester. The resulting **demethyl isradipine** (mono-

acid) and cyclic lactone derivatives account for >75% of the identified metabolic material[3]. Because the free carboxylic acid cannot effectively bind to the lipophilic binding pockets of L-type calcium channels (LTCCs), the metabolite is completely devoid of vasodilatory activity[4].



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Figure 1: Hepatic first-pass metabolism of isradipine into the inactive **demethyl isradipine**.

## Advanced Application: Radiosynthesis of [11C]Isradipine

While **demethyl isradipine** is a biological endpoint in the human body, it serves as the precise starting point in radiochemistry. L-type calcium channels (LTCCs) in the substantia nigra are heavily implicated in neuropsychiatric diseases and Parkinson's disease[6]. To image these channels in vivo using PET, researchers require a radiolabeled probe.

By utilizing desmethyl isradipine as a precursor, we can reconstitute the active drug by re-methylating the free carboxylic acid with carbon-11 labeled methyl iodide ([11C]CH<sub>3</sub>I)[1].

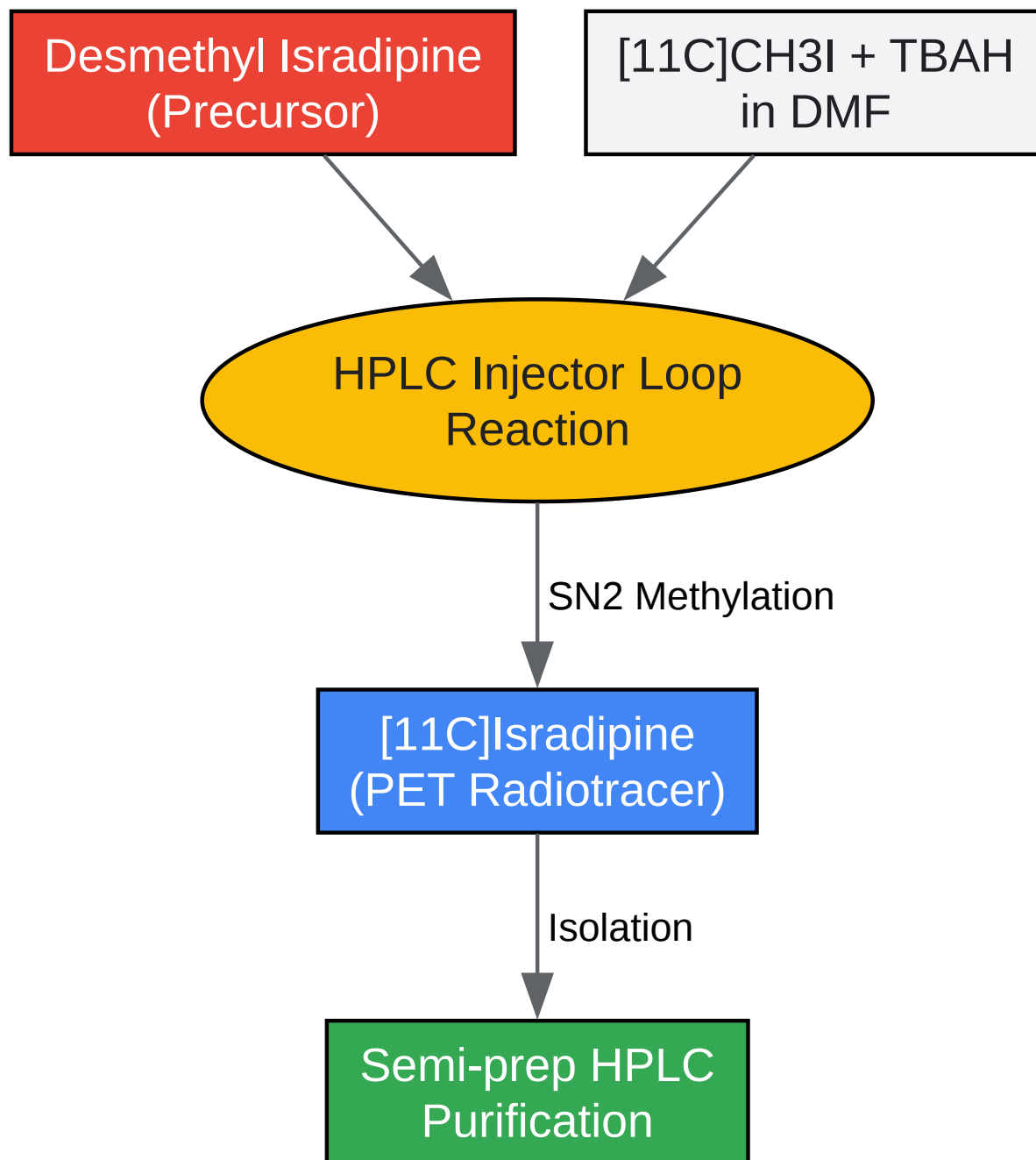
## Experimental Protocol: Loop-Based Radiosynthesis

Note: Dihydropyridines are highly sensitive to photolytic degradation. All precursor handling must be conducted in actinic (amber) glassware or under low-light conditions[7].

Rationale for Reagent Choice: Tetrabutylammonium hydroxide (TBAH) is utilized because it acts as a bulky, organic-soluble strong base. It deprotonates the carboxylic acid of desmethyl

isradipine, creating a highly reactive carboxylate anion that readily undergoes an SN2 nucleophilic attack on the electrophilic  $[^{11}\text{C}]\text{CH}_3\text{I}$ .

- **Precursor Activation:** Dissolve 1.0 mg of desmethyl isradipine in 100  $\mu\text{L}$  of anhydrous N,N-dimethylformamide (DMF). Add 2-3  $\mu\text{L}$  of 1M TBAH in methanol to deprotonate the precursor[1].
- **Loop Loading:** Load the activated precursor solution into an HPLC injector loop. **Causality:** Using a loop rather than a standard reaction vessel minimizes the handling of volatile radioactive gases and maximizes the local concentration of the precursor, driving the rapid SN2 reaction to completion.
- **Radiolabeling:** Sweep  $[^{11}\text{C}]\text{CH}_3\text{I}$  (produced via a cyclotron and subsequent gas-phase iodination) into the HPLC loop at room temperature. Allow to react for 5 minutes[6].
- **Purification:** Flush the loop directly onto a semi-preparative HPLC column (e.g., C18) using an isocratic mobile phase of Acetonitrile/Water. Collect the radioactive fraction corresponding to  $[^{11}\text{C}]\text{isradipine}$ .
- **Validation:** The protocol typically yields a  $6 \pm 3\%$  uncorrected radiochemical yield with a high specific activity of  $143 \pm 90 \text{ GBq}\cdot\mu\text{mol}^{-1}$  at end-of-synthesis, confirming its viability for preclinical neuroimaging[1].



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Figure 2: Radiosynthesis workflow of  $[^{11}\text{C}]$ isradipine from desmethyl isradipine.

## Analytical Protocol: Impurity Profiling via LC-MS

In pharmaceutical manufacturing, **demethyl isradipine** is monitored as a degradation product and related impurity (often listed alongside EP Impurities A-E)[7]. To ensure the trustworthiness of API batches, a self-validating LC-MS protocol is required.

### Step-by-Step LC-MS Methodology

- Standard Preparation: Dissolve 1.0 mg of **Demethyl Isradipine** Reference Standard (CAS 88977-30-4)[8] in 10 mL of LC-MS grade Methanol to create a 100 µg/mL stock. Dilute to a working concentration of 1 µg/mL.
- Sample Preparation: Dissolve the Isradipine API sample in Methanol to a concentration of 1 mg/mL. Protect from light immediately.
- Chromatographic Separation:
  - Column: C18 (50 mm × 2.1 mm, 1.8 µm).
  - Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  - Gradient: 10% B to 90% B over 5 minutes to elute the polar mono-acid early, followed by the highly lipophilic parent drug.
- Mass Spectrometry Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
  - Monitor m/z 358.1 [M+H]<sup>+</sup> for **demethyl isradipine**.
  - Monitor m/z 372.1 [M+H]<sup>+</sup> for the parent isradipine.
- System Suitability (Self-Validation): The protocol is validated if the resolution between the **demethyl isradipine** peak and the isradipine peak is ≥ 2.0, ensuring no isobaric interference.

## References

- Source: veeprho.
- Source: klivon.
- Source: mdedge.
- Isradipine: Package Insert / Prescribing Information / MOA - Drugs.
- Source: nih.
- Source: nih.
- Source: veeprho.
- Source: mdpi.

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## Sources

- 1. Practical Radiosynthesis and Preclinical Neuroimaging of [11C]isradipine, a Calcium Channel Antagonist - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [veeprho.com](https://veeprho.com) [[veeprho.com](https://veeprho.com)]
- 3. Isradipine: Package Insert / Prescribing Information / MOA [[drugs.com](https://drugs.com)]
- 4. [cdn.mdedge.com](https://cdn.mdedge.com) [[cdn.mdedge.com](https://cdn.mdedge.com)]
- 5. Isradipine - LiverTox - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov)]
- 6. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 7. [veeprho.com](https://veeprho.com) [[veeprho.com](https://veeprho.com)]
- 8. [klivon.com](https://klivon.com) [[klivon.com](https://klivon.com)]
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